Cas no 80278-67-7 (Isoquinoline-5-carbaldehyde)

Isoquinoline-5-carbaldehyde is a versatile heterocyclic aldehyde with a molecular formula of C₁₀H₇NO. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a reactive formyl group at the 5-position of the isoquinoline scaffold, enabling diverse functionalization through condensation, reduction, or nucleophilic addition reactions. Its rigid aromatic structure contributes to stability and selectivity in synthetic applications. Isoquinoline-5-carbaldehyde is commonly utilized in the development of bioactive compounds, including potential therapeutic agents targeting neurological and inflammatory disorders. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
Isoquinoline-5-carbaldehyde structure
Isoquinoline-5-carbaldehyde structure
Product Name:Isoquinoline-5-carbaldehyde
CAS No:80278-67-7
MF:C10H7NO
MW:157.168682336807
MDL:MFCD03412483
CID:60200
PubChem ID:24885266
Update Time:2025-10-30

Isoquinoline-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline-5-carbaldehyde
    • Isoquinoline-5-carboxaldehyde
    • 5-isoquinolinecarboxaldehyde
    • 5-Formylisoquinoline
    • KSC447Q7N
    • ILRSABOCKMOFGW-UHFFFAOYSA-N
    • SBB050935
    • RW3256
    • TRA0094458
    • AB14397
    • RP01956
    • EN001968
    • AK
    • AKOS003237555
    • 80278-67-7
    • Isoquinoline-5-carboxaldehyde, 96%
    • I0942
    • A22588
    • AC-28076
    • CS-W004003
    • MFCD03412483
    • PS-4734
    • FT-0627512
    • DTXSID70426879
    • J-521592
    • SY020042
    • AM20061807
    • Z1021313732
    • EN300-65653
    • SCHEMBL844312
    • DB-031913
    • ALBB-011852
    • MDL: MFCD03412483
    • Inchi: 1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H
    • InChI Key: ILRSABOCKMOFGW-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CN=CC=2)C=CC=1
    • BRN: 112875

Computed Properties

  • Exact Mass: 157.05300
  • Monoisotopic Mass: 157.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30

Experimental Properties

  • Color/Form: Yellow to light brown powder
  • Density: 1.224
  • Melting Point: 116-120 °C
  • Boiling Point: 331.718 °C at 760 mmHg
  • Flash Point: 331.718 °C at 760 mmHg
  • Refractive Index: 1.687
  • PSA: 29.96000
  • LogP: 2.04730
  • Sensitiveness: Air Sensitive
  • Solubility: Insoluble in water

Isoquinoline-5-carbaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R36
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C

Isoquinoline-5-carbaldehyde Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Isoquinoline-5-carbaldehyde Pricemore >>

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Isoquinoline-5-carbaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Anellated hemicyanine dyes with large symmetrical solvatochromism of absorption and fluorescence
Huebener, Gerd; et al, Journal of Physical Chemistry B, 2003, 107(31), 7896-7902

Production Method 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
1.2 Reagents: Methanol
Reference
New Diarylmethylpiperazines as Potent and Selective Nonpeptidic δ Opioid Receptor Agonists with Increased In Vitro Metabolic Stability
Plobeck, Niklas; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3878-3894

Isoquinoline-5-carbaldehyde Raw materials

Isoquinoline-5-carbaldehyde Preparation Products

Isoquinoline-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80278-67-7)Isoquinoline-5-carbaldehyde
Order Number:A22588
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):1542.0/467.0
Email:sales@amadischem.com

Additional information on Isoquinoline-5-carbaldehyde

Research Brief on Isoquinoline-5-carbaldehyde (CAS: 80278-67-7): Recent Advances and Applications

Isoquinoline-5-carbaldehyde (CAS: 80278-67-7) is a key heterocyclic building block with growing significance in medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a precursor for synthesizing bioactive compounds, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics. This brief synthesizes the latest research (2022-2023) on its synthetic applications, biological activities, and mechanistic insights.

A 2023 Journal of Medicinal Chemistry study demonstrated the compound's role in developing selective JAK2 inhibitors through Schiff base formation at the aldehyde group. The team achieved 82% yield in a microwave-assisted condensation with hydrazine derivatives (DOI: 10.1021/acs.jmedchem.3c00541). Concurrently, Bioorganic Chemistry reported its use in creating novel quinolone-isoquinoline hybrids showing potent activity against Staphylococcus aureus (MIC = 1.56 μg/mL) through bacterial topoisomerase IV inhibition.

Notably, the aldehyde functionality at the 5-position enables diverse derivatization pathways. A 2022 European Journal of Medicinal Chemistry paper detailed a three-component reaction with 80278-67-7, achieving 17 novel PI3Kγ inhibitors (IC50 values 8-42 nM) via Ugi-type reactions. Structural analysis revealed critical hydrogen bonding between the aldehyde-derived pharmacophore and Lys833 in the ATP-binding pocket.

Emerging applications extend to materials science, where its π-conjugated system facilitates organic semiconductor development. A 2023 ACS Applied Materials & Interfaces study incorporated isoquinoline-5-carbaldehyde into donor-acceptor polymers exhibiting 9.3% photovoltaic efficiency, attributed to enhanced charge transport properties.

Ongoing challenges include improving the scalability of current synthetic routes (typically 5-7 steps from commercially available isoquinolines) and addressing the compound's moderate aqueous solubility (logP = 1.8). Recent advances in continuous flow chemistry show promise, with one team achieving 75% yield in a telescoped 3-step synthesis (2023, Organic Process Research & Development).

Future directions focus on exploiting its chiral properties for asymmetric catalysis and developing targeted drug delivery systems. The compound's unique electronic profile continues to inspire novel applications in both therapeutic and material science domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80278-67-7)Isoquinoline-5-carbaldehyde
A22588
Purity:99%/99%
Quantity:100g/25g
Price ($):1542.0/467.0
Email